8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one
Overview
Description
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11FO2 It is a derivative of naphthalene, characterized by the presence of a fluorine atom at the 8th position and a methoxy group at the 5th position on the tetrahydronaphthalen-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1-tetralone and fluorinating agents.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to room temperature. Solvents like dichloromethane or acetonitrile are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated naphthalenes
Scientific Research Applications
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The methoxy group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1-tetralone: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
8-Fluoro-1-tetralone: Lacks the methoxy group, affecting its solubility and reactivity.
5-Fluoro-1-tetralone: Similar structure but different substitution pattern, leading to variations in chemical behavior.
Uniqueness
8-Fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct chemical and biological properties. This dual substitution enhances its potential as a versatile intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-14-10-6-5-8(12)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTORPDEFRENTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCCC(=O)C2=C(C=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801229710 | |
Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49800-59-1 | |
Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49800-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Fluoro-3,4-dihydro-5-methoxy-1(2H)-naphthalenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801229710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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